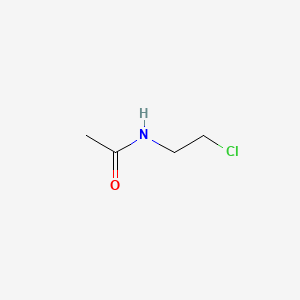

N-(2-Chloroethyl)acetamide

Description

The exact mass of the compound N-(2-Chloroethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30247. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Chloroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKNJSHFPPHTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223746 | |

| Record name | Acetamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-58-0 | |

| Record name | N-(2-Chloroethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Substituted-2-chloroacetamides from Chloroacetyl Chloride

This document provides an in-depth technical exploration of the synthesis of N-substituted-2-chloroacetamides, a pivotal class of chemical intermediates. This guide is tailored for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of this fundamental chemical transformation.

Introduction: Context and Clarification

N-substituted-2-chloroacetamides are versatile bifunctional molecules widely employed as building blocks in organic synthesis.[1] Their utility stems from two reactive centers: the amide linkage and the alkyl chloride. The chlorine atom is susceptible to nucleophilic substitution, enabling the facile introduction of various functional groups.[2] This reactivity profile has made them indispensable intermediates in the production of pharmaceuticals, agrochemicals—most notably herbicides like alachlor and metolachlor—and other specialty chemicals.[1]

This guide focuses on the direct acylation of primary and secondary amines using chloroacetyl chloride. It is important to clarify a key nomenclatural point: the reaction of an amine with chloroacetyl chloride (ClCH₂COCl) yields an N-substituted-2-chloroacetamide , not an N-substituted-acetamide. The latter would be derived from acetyl chloride (CH₃COCl). This guide will detail the synthesis of the chloroacetamide product, which is the direct and logical outcome of the specified starting material.

Pillar 1: The Underlying Chemistry - Mechanism of Acylation

The formation of an N-substituted-2-chloroacetamide from an amine and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is highly reliable but requires careful control due to the reactivity of the acid chloride and the production of a corrosive byproduct.

The Mechanism Unveiled:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated to yield the final, neutral N-substituted-2-chloroacetamide product. This step generates one equivalent of hydrochloric acid (HCl).

The Critical Role of a Base: The generation of HCl is a crucial consideration. The acid will protonate any unreacted starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to the reaction mixture to neutralize the HCl as it forms. Common choices include:

-

A tertiary amine: Triethylamine (TEA) or pyridine are often used as non-nucleophilic bases.

-

An inorganic base: Sodium bicarbonate, sodium acetate, or potassium carbonate can be employed, often in a two-phase system.[2]

-

Excess starting amine: Using two equivalents of the starting amine allows one to act as the nucleophile and the second to act as the base. This is a viable but less atom-economical approach.

A study by Singh et al. highlights the use of sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can significantly accelerate the reaction rate, suggesting a catalytic role beyond simple acid scavenging.[3][4]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(2-Chloroethyl)acetamide as a Monofunctional Alkylating Agent

Abstract

N-(2-Chloroethyl)acetamide is a monofunctional alkylating agent belonging to the class of 2-haloethylamines. Its cytotoxic and genotoxic effects are primarily attributed to its ability to covalently modify biological macromolecules, with deoxyribonucleic acid (DNA) being the principal target. This technical guide provides a comprehensive overview of the mechanism of action of N-(2-Chloroethyl)acetamide, detailing the chemical transformations that lead to its reactivity, its interaction with DNA, and the cellular consequences of the resulting DNA damage. Furthermore, this guide outlines established experimental protocols for the characterization of its alkylating activity and biological effects, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to N-(2-Chloroethyl)acetamide and its Class

Alkylating agents are a cornerstone of cancer chemotherapy and a subject of significant interest in toxicology and chemical biology.[1][2] These electrophilic compounds react with nucleophilic sites in cells, leading to the formation of covalent adducts.[3] The cytotoxicity of many alkylating agents is mediated through their interaction with DNA, which can disrupt essential cellular processes such as replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

N-(2-Chloroethyl)acetamide (CAS 7355-58-0) is a member of the nitrogen mustard family of alkylating agents.[4] Structurally, it features an acetamide group linked to a 2-chloroethyl moiety.[5] Unlike bifunctional nitrogen mustards, which possess two reactive chloroethyl groups and can form DNA interstrand cross-links, N-(2-Chloroethyl)acetamide is a monofunctional agent, capable of forming a single covalent bond with its target.[6] The acetamide group, being electron-withdrawing, modulates the reactivity of the chloroethyl group, distinguishing its chemical properties from other nitrogen mustards.[7] Understanding the nuanced mechanism of this monofunctional agent is critical for elucidating its biological activity and for the rational design of novel therapeutic agents.

The Core Mechanism: From Inert Precursor to Reactive Electrophile

The chemical reactivity of N-(2-Chloroethyl)acetamide is not inherent but arises from a crucial intramolecular transformation under physiological conditions. This process can be dissected into two key steps:

Intramolecular Cyclization: The Formation of the Aziridinium Ion

The journey from a relatively stable molecule to a potent alkylating agent begins with an intramolecular cyclization reaction. The nitrogen atom of the acetamide, acting as a nucleophile, attacks the adjacent carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly strained, three-membered heterocyclic ring known as an aziridinium ion.[8][9] This positively charged intermediate is a powerful electrophile, primed to react with available nucleophiles.[7]

The rate of this cyclization is a critical determinant of the compound's biological activity and is influenced by factors such as pH and the electronic properties of the substituents on the nitrogen atom.[7] The electron-withdrawing nature of the acetyl group in N-(2-Chloroethyl)acetamide delocalizes the nitrogen's lone pair, thereby reducing its nucleophilicity and slowing the rate of aziridinium ion formation compared to nitrogen mustards with electron-donating substituents.[7]

Caption: Mechanism of N-(2-Chloroethyl)acetamide alkylation.

Nucleophilic Attack: The Alkylation of Biological Targets

Once formed, the highly reactive aziridinium ion is susceptible to attack by a variety of biological nucleophiles. While it can react with amino acid residues in proteins and other cellular components, its most significant interactions from a cytotoxic standpoint are with the nucleic acids, DNA and RNA.[10]

The nucleophilic centers in DNA include the nitrogen and oxygen atoms of the purine and pyrimidine bases. For many monofunctional alkylating agents, the N7 position of guanine is the most frequent site of alkylation.[11] The reaction of the aziridinium ion with the N7 of guanine results in the formation of a stable covalent adduct, N-(2-acetamidoethyl)-7-guanine. This adduct disrupts the normal structure and function of DNA, leading to the biological consequences discussed in the following section. Other potential sites of alkylation on DNA bases include the N3 of adenine and the O6 of guanine.[12]

Cellular Consequences of DNA Alkylation

The formation of DNA adducts by N-(2-Chloroethyl)acetamide triggers a cascade of cellular responses, ultimately culminating in cytotoxicity in susceptible cells.

-

Disruption of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription.[1]

-

Induction of DNA Repair Pathways: Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents. The primary pathway for the repair of N7-guanine and N3-adenine adducts is the Base Excision Repair (BER) pathway.[13] However, if the DNA damage is extensive, these repair mechanisms can become overwhelmed.

-

Activation of Cell Cycle Checkpoints and Apoptosis: Persistent DNA damage activates cell cycle checkpoints, halting cell division to allow time for repair.[14] If the damage is irreparable, the cell is directed towards apoptosis, or programmed cell death, a crucial mechanism for eliminating genetically unstable cells.[14] The cytotoxicity of monofunctional alkylating agents is often dependent on a functional mismatch repair (MMR) system, which can, in some contexts, contribute to the processing of alkylated bases into cytotoxic lesions.[10][13]

Experimental Protocols for Studying N-(2-Chloroethyl)acetamide

A thorough investigation of the alkylating properties and biological effects of N-(2-Chloroethyl)acetamide necessitates a combination of analytical and cell-based assays.

Quantification of DNA Alkylation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of DNA adducts.[15][16]

Step-by-Step Protocol:

-

Cell Treatment: Expose cultured cells to varying concentrations of N-(2-Chloroethyl)acetamide for a defined period.

-

DNA Isolation: Isolate genomic DNA from treated and control cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[15]

-

LC-MS/MS Analysis: Separate the deoxynucleosides using reverse-phase HPLC and analyze by tandem mass spectrometry. The specific N-(2-acetamidoethyl)-7-deoxyguanosine adduct can be identified and quantified based on its unique mass-to-charge ratio and fragmentation pattern.[15]

-

Data Analysis: Construct a standard curve using a synthesized N-(2-acetamidoethyl)-7-deoxyguanosine standard to quantify the level of the adduct in the experimental samples.

Caption: Workflow for DNA adduct analysis by LC-MS/MS.

The comet assay is a versatile and sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be indicative of DNA alkylation and the subsequent repair processes.[17][18]

Step-by-Step Protocol:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[4]

-

Cell Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[4]

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.[4]

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA, containing strand breaks, will migrate from the nucleus towards the anode, forming a "comet tail."[19]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.[19]

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Assessment of Cytotoxicity

The cytotoxic potential of N-(2-Chloroethyl)acetamide is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cell lines.

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(2-Chloroethyl)acetamide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.[1]

Quantitative Data Summary

The cytotoxic activity of chloroacetamide derivatives can vary significantly depending on the cell line and the specific chemical structure. While specific IC50 values for N-(2-Chloroethyl)acetamide are not extensively reported in publicly available literature, data from related chloroacetamide compounds provide a basis for expected potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa | Cervical Cancer | 1.3 ± 0.14 | Doxorubicin |

| Acetochlor | HepG2 | Liver Cancer | >100 (at 72h) | Not specified |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | Cervical Cancer | ~3.16 | Cisplatin |

Note: This table presents data for structurally related compounds to illustrate the range of cytotoxicities observed for this class of molecules. The cytotoxic potential of N-(2-Chloroethyl)acetamide should be experimentally determined for the specific cell lines of interest.[1][20][21]

Conclusion and Future Directions

N-(2-Chloroethyl)acetamide serves as a model monofunctional alkylating agent, exerting its biological effects through a well-defined mechanism of intramolecular cyclization to a reactive aziridinium ion, followed by covalent modification of DNA. This guide has provided a detailed examination of this mechanism, from the initial chemical transformation to the ultimate cellular consequences. The experimental protocols outlined herein offer a robust framework for the continued investigation of this and other alkylating agents.

Future research in this area may focus on several key aspects:

-

Comprehensive Adduct Profiling: Utilizing advanced mass spectrometry techniques to identify the full spectrum of DNA and protein adducts formed by N-(2-Chloroethyl)acetamide.

-

Elucidation of Repair Pathway Engagement: Investigating the kinetics and efficiency of different DNA repair pathways in response to the specific adducts formed by this compound.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of N-(2-Chloroethyl)acetamide to better understand how modifications to the acetamide and ethylamine backbone influence reactivity, target specificity, and cytotoxicity.

A deeper understanding of the molecular mechanisms of monofunctional alkylating agents like N-(2-Chloroethyl)acetamide will undoubtedly contribute to the development of more effective and selective therapeutic strategies.

References

- Azqueta, A., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols.

- Bignold, L. P. (2006). The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. Biomarker Insights.

-

Collins, A. R. (2014). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]

- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.

- Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents.

- Gedik, C. M., & Collins, A. (2005). The comet assay: a review. Doğuş Üniversitesi Dergisi.

- Kaina, B., et al. (2010).

- Langie, S. A., et al. (2015). The comet assay: a powerful tool for human biomonitoring. Bioessays.

- McGill University. (2015). Comet Assay Protocol.

- Møller, P. (2020). The basic principles of DNA damage detection by the alkaline comet assay. Mutagenesis.

- Oncohema Key. (2016).

- Powis, G. (1987). Metabolism and action of alkylating agents. Pharmacology & Therapeutics.

- Stiborova, M., et al. (2016). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of the American Society for Mass Spectrometry.

- Tice, R. R., & Strauss, G. H. (1995). The single cell gel/comet assay: a microgel electrophoretic technique for the detection of DNA damage and repair in individual cells. Environmental and Molecular Mutagenesis.

- Tretyakova, N. Y., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Accounts of Chemical Research.

- Various Authors. (n.d.). Summary of cytotoxic effects (IC50, µg/mL) in three cancer cell lines...

- Wang, P., & Li, D. (2012). Reaction kinetics and cytosine adducts of chloroethylene oxide and chloroacetaldehyde: direct observation of intermediates by FTNMR and GC-MS. Chemical Research in Toxicology.

- BenchChem. (2025). Cytotoxicity of N-(thiazol-2-yl)

- Lim-Sylianco, C. Y. (1987).

- Guidechem. (n.d.). N-(2-CHLOROETHYL)ACETAMIDE 7355-58-0 wiki.

- Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Medical Sciences Forum.

- National Center for Biotechnology Information. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.

- BenchChem. (2025). Application Notes and Protocols for Quantifying DNA Adducts Formed by Semustine using Mass Spectrometry.

- Callaix, C. (n.d.).

- Centers for Disease Control and Prevention. (n.d.). Detection of DNA Adducts by Electron Capture Mass Spectrometry.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2015).

- Frontiers Media S.A. (2022).

- National Institutes of Health. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics.

- BenchChem. (2025). side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles.

- Taylor & Francis. (n.d.). DNA adducts – Knowledge and References.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-Chloroethyl)acetamide [webbook.nist.gov]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. benchchem.com [benchchem.com]

- 8. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA adduct formation by alachlor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. benchchem.com [benchchem.com]

- 16. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

physical and chemical properties of N-(2-Chloroethyl)acetamide

An In-depth Technical Guide to N-(2-Chloroethyl)acetamide for Advanced Research and Development

Introduction: Unveiling a Versatile Chemical Building Block

N-(2-Chloroethyl)acetamide, a bifunctional organic compound, holds a significant position in the landscape of synthetic chemistry and pharmaceutical development. Characterized by the presence of a reactive chloroethyl group and a stabilizing acetamide moiety, this molecule serves as a pivotal intermediate for the construction of more complex chemical entities.[1] Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of N-(2-Chloroethyl)acetamide, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application. We will delve into its reactivity, synthesis protocols, and role as a precursor in the development of novel compounds, particularly in the realm of medicinal chemistry.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. N-(2-Chloroethyl)acetamide is systematically identified by a consistent set of nomenclature and registry numbers across global chemical databases.

Molecular Structure: The structure consists of an acetyl group (CH₃C(=O)-) bonded to the nitrogen atom of a 2-chloroethylamine backbone (-NHCH₂CH₂Cl). The electron-withdrawing nature of the acetyl group modulates the nucleophilicity of the adjacent nitrogen, while the primary alkyl chloride provides a reactive site for synthetic transformations.[2] This duality is key to its synthetic versatility.

Table 1: Chemical Identifiers for N-(2-Chloroethyl)acetamide

| Identifier | Value | Source(s) |

| IUPAC Name | N-(2-chloroethyl)acetamide | [3][4] |

| CAS Number | 7355-58-0 | [1][5][6][7] |

| Molecular Formula | C₄H₈ClNO | [1][4][5][6][7] |

| Molecular Weight | 121.57 g/mol | [3][6][8] |

| Canonical SMILES | CC(=O)NCCCl | [1][3][4][5] |

| InChI Key | HSKNJSHFPPHTAQ-UHFFFAOYSA-N | [1][3][4][7][8] |

| EC Number | 230-884-5 | [3][5] |

| Synonyms | N-Acetyl-2-chloroethylamine, 2-Chloroethylacetamide | [1][3][8][9] |

Section 2: Physicochemical Properties

The dictate its handling, storage, and application in various reaction conditions. It is typically described as a clear, colorless to slightly yellow viscous liquid, though it may also be supplied as a low-melting solid.[1][5][10]

Expert Insight: The observation of both liquid and solid forms at ambient temperature is not contradictory. Compounds with melting points close to room temperature can exist in either state depending on purity and ambient conditions. Its high boiling point, even under vacuum, confirms strong intermolecular forces, consistent with a polar, hydrogen-bond-donating amide structure.

Table 2: Key Physicochemical Data for N-(2-Chloroethyl)acetamide

| Property | Value | Source(s) |

| Appearance | Clear colorless to slightly yellow viscous liquid | [1][5][10][11] |

| Boiling Point | 132°C @ 11 torr; 85°C @ 1.5 mmHg | [5][11][12][13] |

| Density | ~1.2 g/cm³ | [5][11][12][13] |

| Flash Point | 110°C | [5][8][11][12][13] |

| Refractive Index | 1.477 - 1.480 (@ 20°C) | [10][11][12][13] |

| Solubility | Soluble in water | [1] |

| pKa (Predicted) | 15.50 ± 0.46 | [1][9][11] |

| LogP (Predicted) | 0.1 - 0.75 | [3][13] |

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of N-(2-Chloroethyl)acetamide. The key spectral features align with its known structure.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expected signals include a singlet for the acetyl methyl protons (CH₃), two triplets for the ethyl protons (-CH₂CH₂-), and a broad signal for the amide proton (NH).[13][14] For example, a spectrum in CDCl₃ would show peaks around 2.07 ppm (singlet, 3H), 3.58 ppm (triplet, 2H), 3.63 ppm (triplet, 2H), and a broader amide peak.[14]

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the two methylene carbons of the ethyl chain.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the secondary amide (around 1650 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and a C-Cl stretch (around 650-750 cm⁻¹).[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the amide bond.[3][7]

Section 4: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of N-(2-Chloroethyl)acetamide is anchored in its reactivity as a bifunctional molecule. The primary reactive center is the electrophilic methylene carbon bonded to the chlorine atom, which readily participates in nucleophilic substitution reactions.[15]

Mechanism of Action as an Alkylating Agent: The compound functions as an alkylating agent. In reactions with nucleophiles (Nu⁻), the chlorine atom is displaced in a classic Sₙ2 reaction. The acetamide group, being electron-withdrawing, slightly reduces the potential for the nitrogen's lone pair to form a reactive aziridinium ion intermediate, a mechanism common to more potent alkylating agents like nitrogen mustards.[2] However, this modulation provides a degree of control over its reactivity. The general mechanism allows for the covalent attachment of the -(CH₂)₂NHC(=O)CH₃ fragment to a wide range of nucleophiles, including amines, thiols, and alkoxides.[2][15]

Caption: General Sₙ2 reaction mechanism of N-(2-Chloroethyl)acetamide with a nucleophile.

Section 5: Synthesis and Purification Protocol

N-(2-Chloroethyl)acetamide can be synthesized through several established routes, most commonly via the acylation of 2-chloroethylamine or its hydrochloride salt.[13] The following protocol is a representative method adapted from general procedures for N-acetylation.[16][17]

Experimental Protocol: Synthesis via Acetylation of 2-Chloroethylamine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the stirred suspension to neutralize the hydrochloride salt and the HCl produced during the reaction.

-

Acylation: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10°C. The choice of acetylating agent is critical; acetyl chloride is more reactive but generates HCl, necessitating a base, while acetic anhydride is less reactive but produces acetic acid as a byproduct.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[16]

-

Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield N-(2-Chloroethyl)acetamide as a viscous liquid.[11][12]

Caption: Workflow for the synthesis and purification of N-(2-Chloroethyl)acetamide.

Section 6: Applications in Research and Drug Development

The true value of N-(2-Chloroethyl)acetamide is realized in its application as a versatile synthetic intermediate.

-

Heterocyclic Chemistry: It is a key starting material for synthesizing various nitrogen-containing heterocycles. For instance, intramolecular cyclization or intermolecular reactions with appropriate partners can lead to the formation of piperazines, morpholines, and other ring systems of pharmacological interest.[2]

-

Covalent Inhibitors: In drug development, the chloroacetamide moiety is recognized as a "warhead" for targeted covalent inhibitors.[18] This functional group can be incorporated into a larger molecule designed to first bind non-covalently to a specific protein target. The proximally positioned chloroacetamide then reacts with a nearby nucleophilic amino acid residue, such as cysteine, to form an irreversible covalent bond.[18] This strategy has been successfully employed to develop highly potent and selective inhibitors for various enzymes.

Section 7: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. N-(2-Chloroethyl)acetamide must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][9]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][19] Recommended storage temperatures are often between 2-8°C.[9][11][12]

-

Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[19]

Conclusion

N-(2-Chloroethyl)acetamide is more than a simple chemical; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable precursor for academic research and industrial applications. For professionals in drug discovery, its role as a key fragment for building covalent inhibitors highlights its continued relevance in the quest for novel therapeutics. A thorough understanding of the technical details presented in this guide will empower scientists to harness the full potential of this important molecule safely and effectively.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(2-Chloroethyl)acetamide | C4H8ClNO | CID 81815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-CHLOROETHYL)ACETAMIDE | CAS 7355-58-0 [matrix-fine-chemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. N-(2-Chloroethyl)acetamide [webbook.nist.gov]

- 8. N-(2-Chloroethyl)acetamide, 98% | Fisher Scientific [fishersci.ca]

- 9. N-(2-CHLOROETHYL)ACETAMIDE | 7355-58-0 [amp.chemicalbook.com]

- 10. 184520100 [thermofisher.com]

- 11. 7355-58-0 CAS MSDS (N-(2-CHLOROETHYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. N-(2-CHLOROETHYL)ACETAMIDE CAS#: 7355-58-0 [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

N-(2-Chloroethyl)acetamide (CAS 7355-58-0): A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Introduction: Unveiling a Versatile Chemical Scaffolding

N-(2-Chloroethyl)acetamide, with the CAS registry number 7355-58-0, is a bifunctional organic compound that has garnered significant interest within the realms of chemical synthesis and pharmaceutical development.[1] Structurally, it features a reactive chloroethyl group appended to an acetamide moiety. This unique combination imparts a dual reactivity profile, making it a valuable intermediate for the construction of a diverse array of more complex molecular architectures, including heterocyclic compounds and pharmaceutical lead structures.[1][2] This technical guide provides an in-depth exploration of N-(2-Chloroethyl)acetamide, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical behavior, applications, and safe handling. The insights provided herein are grounded in established chemical principles and aim to empower the scientific community in leveraging the full potential of this versatile building block.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key physicochemical parameters of N-(2-Chloroethyl)acetamide are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7355-58-0 | [1][3] |

| Molecular Formula | C4H8ClNO | [1][3] |

| Molecular Weight | 121.57 g/mol | [3] |

| Appearance | Clear, colorless to slightly yellow viscous liquid | [1] |

| Boiling Point | 85 °C at 1.5 mmHg | [1] |

| SMILES | CC(=O)NCCCl | [3] |

| InChI Key | HSKNJSHFPPHTAQ-UHFFFAOYSA-N | [3] |

Synthesis of N-(2-Chloroethyl)acetamide: A Step-by-Step Protocol with Mechanistic Insights

The most common and logical synthetic route to N-(2-Chloroethyl)acetamide involves the N-acylation of 2-chloroethylamine with an appropriate acetylating agent, typically acetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Rationale and Mechanistic Pathway

The lone pair of electrons on the nitrogen atom of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as triethylamine or an excess of the starting amine, is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][5]

Diagram: Synthesis of N-(2-Chloroethyl)acetamide

Caption: Overall reaction for the synthesis of N-(2-Chloroethyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(2-Chloroethyl)acetamide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

2-Chloroethylamine hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a dropping funnel and a nitrogen inlet

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. To this, add triethylamine (2.2 equivalents) dropwise with vigorous stirring. The additional equivalent of base is to liberate the free amine from its hydrochloride salt.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-Chloroethyl)acetamide.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-(2-Chloroethyl)acetamide stems from the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, providing a convenient route for the introduction of the N-acetylethyl group into various molecules.

Reactions with Nucleophiles

N-(2-Chloroethyl)acetamide readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed via an SN2 mechanism.

Diagram: Nucleophilic Substitution on N-(2-Chloroethyl)acetamide

Caption: General scheme for the reaction of N-(2-Chloroethyl)acetamide with a nucleophile.

-

Reaction with Amines: Primary and secondary amines react with N-(2-Chloroethyl)acetamide to yield the corresponding N-substituted N'-(2-acetamidoethyl)amines. This reaction is fundamental in building more complex polyamine structures.[7]

-

Reaction with Thiols: Thiols and thiolate anions are excellent nucleophiles and react efficiently with N-(2-Chloroethyl)acetamide to form thioethers. This reactivity is particularly relevant in the context of covalent inhibitors in drug discovery, where the chloroacetamide moiety can act as a "warhead" to target cysteine residues in proteins.[8]

Application in Heterocyclic Synthesis

The bifunctional nature of N-(2-Chloroethyl)acetamide makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, intramolecular cyclization can be induced under appropriate conditions, or it can be used in condensation reactions with other bifunctional molecules. Related compounds like N,N-bis(2-chloroethyl)acetamide are known to be precursors for piperazine derivatives.[2]

Role in Drug Development: A Case Study with Moclobemide

While direct examples of N-(2-Chloroethyl)acetamide as a precursor to a marketed drug are not readily found in the public domain, its chemical reactivity is highly analogous to key intermediates in the synthesis of established pharmaceuticals. A pertinent example is the synthesis of the antidepressant drug Moclobemide .[9]

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA).[9] A key intermediate in some synthetic routes to Moclobemide is 4-chloro-N-(2-morpholinoethyl)benzamide. The synthesis of this intermediate often involves the reaction of a chloro-substituted benzoyl chloride with N-(2-aminoethyl)morpholine.[3] An alternative conceptual approach, highlighting the reactivity of the chloroethyl group, would involve the reaction of a p-chlorobenzamide bearing a 2-chloroethyl substituent with morpholine. This reaction is directly analogous to the nucleophilic substitution reactions of N-(2-Chloroethyl)acetamide.

Diagram: Analogy in Moclobemide Intermediate Synthesis

Caption: Conceptual reaction analogous to the utility of N-(2-Chloroethyl)acetamide in drug synthesis.

This example underscores the importance of the chloroethyl acetamide scaffold as a key building block in medicinal chemistry for the synthesis of bioactive molecules.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions are essential when handling N-(2-Chloroethyl)acetamide and its precursors.

Hazard Identification and Personal Protective Equipment (PPE)

-

N-(2-Chloroethyl)acetamide: May cause skin, eye, and respiratory irritation.[1] It is classified as acutely toxic if swallowed.[3]

-

2-Chloroethylamine hydrochloride: Causes severe skin burns and eye damage and is suspected of causing genetic defects.[10][11][12]

-

Acetyl Chloride: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.[13][14]

Mandatory PPE:

-

Eye Protection: Chemical safety goggles and a face shield.[8][13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[15]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[15]

Storage and Handling

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][16]

-

Keep containers tightly closed.[8]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, especially for acetyl chloride.[13]

-

Ground and bond containers when transferring flammable liquids like acetyl chloride to prevent static discharge.[13]

Spill and Waste Management

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

-

Large Spills: Evacuate the area and eliminate all ignition sources. Contain the spill and prevent it from entering drains.[17]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(2-Chloroethyl)acetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its defined reactivity, particularly in nucleophilic substitution reactions, allows for the controlled introduction of the N-acetylethyl moiety, facilitating the construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for its effective and responsible utilization in the laboratory. As the demand for novel chemical entities in various scientific disciplines continues to grow, the importance of foundational building blocks like N-(2-Chloroethyl)acetamide will undoubtedly persist.

References

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of the Commercial Antidepressant Moclobemide. Retrieved from [Link]

- Google Patents. (n.d.). CN101759667A - Preparation method of novel antidepressant moclobemide.

-

ResearchGate. (n.d.). Reported synthesis of Moclobemide. Retrieved from [Link]

- Google Patents. (n.d.). US4505859A - Preparation of 2-haloethylamides.

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

PubChem. (n.d.). Moclobemide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

-

Repositorio Académico - Universidad de Chile. (n.d.). Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode of Action. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-(2-Chloroethyl)morpholine-4-carboxamide. Retrieved from [Link]

-

Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

Sources

- 1. CN1094040A - The synthetic method of moclobemide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 15. wcu.edu [wcu.edu]

- 16. chemos.de [chemos.de]

- 17. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N-(2-Chloroethyl)acetamide: Structural Analogs and Derivatives for Drug Development

Introduction: The Versatile N-(2-Chloroethyl)acetamide Scaffold

N-(2-Chloroethyl)acetamide, a seemingly simple molecule with the chemical formula C4H8ClNO, serves as a pivotal building block in the realm of medicinal chemistry and drug development.[1] Its core structure, featuring a reactive chloroethyl group appended to an acetamide moiety, provides a versatile platform for the synthesis of a diverse array of structural analogs and derivatives.[1] These compounds have garnered significant interest due to their potential as therapeutic agents, stemming from the ability of the chloroethyl group to act as an alkylating agent, a mechanism central to the efficacy of many anticancer drugs.[2][3] This guide offers an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships, and potential applications of N-(2-Chloroethyl)acetamide and its derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties of N-(2-Chloroethyl)acetamide

A thorough understanding of the parent compound is essential before delving into its derivatives.

| Property | Value | Source |

| CAS Number | 7355-58-0 | [1] |

| Molecular Formula | C4H8ClNO | [1] |

| Molecular Weight | 121.57 g/mol | |

| Appearance | Clear, colorless to slightly yellow viscous liquid | [1] |

| Solubility | Soluble in water | [1] |

| pKa | 15.50 ± 0.46 (Predicted) | [1] |

Synthesis of N-(2-Chloroethyl)acetamide and Its Analogs

The synthetic routes to N-(2-Chloroethyl)acetamide and its derivatives are generally straightforward, primarily involving nucleophilic acyl substitution reactions.

Core Synthesis: N-acylation of 2-Chloroethylamine

The most direct method for synthesizing N-(2-Chloroethyl)acetamide involves the acylation of 2-chloroethylamine with an acetylating agent.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)acetamide

Materials:

-

2-Chloroethylamine hydrochloride

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride and liberate the free amine.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(2-Chloroethyl)acetamide by vacuum distillation or column chromatography.

Synthesis of N-Substituted Analogs

A wide range of analogs can be synthesized by reacting various primary or secondary amines with chloroacetyl chloride.[4][5] This approach allows for the introduction of diverse functionalities to probe structure-activity relationships.

Experimental Protocol: General Synthesis of 2-Chloro-N-aryl/alkyl Acetamides

Materials:

-

Substituted aryl or alkyl amine (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)[5]

-

Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[5]

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid as solvent[5]

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the substituted amine (1.0 eq) and the base (e.g., TEA) in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[5]

-

Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[5]

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

-

Filter the precipitate, wash with cold water, and dry.[4]

-

Recrystallize the product from a suitable solvent, such as ethanol, for further purification.[4]

Synthesis of Bis(2-chloroethyl)acetamide Derivatives

Derivatives containing the bis(2-chloroethyl)amino group are of particular interest as they are analogs of nitrogen mustards, a class of potent alkylating agents.[6] These can be synthesized from diethanolamine.

Mechanism of Action: The Alkylating Core

The biological activity of many N-(2-Chloroethyl)acetamide derivatives, particularly their cytotoxic and antimicrobial effects, is attributed to the alkylating nature of the chloroethyl group.

Formation of the Aziridinium Ion

In a physiological environment, the lone pair of electrons on the nitrogen atom can displace the chloride ion via an intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[3] This electrophilic species is the key to the molecule's alkylating ability.

Alkylation of Biological Nucleophiles

The strained three-membered ring of the aziridinium ion is readily attacked by nucleophiles. In a biological context, these nucleophiles are often found in macromolecules essential for cell survival, such as DNA and proteins.[7] Alkylation of DNA, particularly at the N7 position of guanine bases, can lead to a cascade of events including DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death).[2][8] This is the primary mechanism of action for many nitrogen mustard-based chemotherapeutic agents.[2]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of N-(2-Chloroethyl)acetamide derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Impact of N-Substitution

-

Aromatic vs. Aliphatic Substituents: The nature of the substituent on the amide nitrogen can significantly influence the compound's properties. Aromatic substituents can affect lipophilicity, which in turn influences cell membrane permeability and target engagement.[9]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on an aromatic ring can modulate the nucleophilicity of the amide nitrogen. This can influence the rate of aziridinium ion formation and, consequently, the alkylating potency.

-

Steric Hindrance: Bulky substituents near the chloroethyl group may sterically hinder the intramolecular cyclization or the subsequent attack by biological nucleophiles, potentially reducing activity.

Role of the Acetamide Group

The acetamide group itself plays a critical role. It modulates the reactivity of the nitrogen mustard moiety. Compared to the highly reactive nitrogen mustards used in chemical warfare, the electron-withdrawing nature of the acetyl group decreases the nucleophilicity of the nitrogen atom, thereby reducing the rate of aziridinium ion formation. This can lead to a more controlled and potentially more selective alkylating agent.

Key Derivatives and Their Applications

The N-(2-Chloroethyl)acetamide scaffold has been utilized to create a variety of derivatives with diverse potential applications.

Antimicrobial Agents

Numerous studies have explored the antimicrobial properties of N-substituted chloroacetamides.[4] These compounds have shown activity against a range of bacteria and fungi.[4] The proposed mechanism involves the alkylation of essential enzymes or other proteins within the microorganisms, leading to cell death.

| Derivative Class | Potential Application | Reference |

| N-Aryl Chloroacetamides | Antibacterial, Antifungal | [4] |

| N-Heterocyclic Chloroacetamides | Antimicrobial | [10] |

Anticancer Agents

The ability of the chloroethyl group to alkylate DNA makes these compounds promising candidates for anticancer drug development.[11][12] Derivatives of N,N-bis(2-chloroethyl)amine, in particular, are potent cytotoxic agents.[11]

Precursors for Heterocyclic Synthesis

N,N-Bis(2-chloroethyl)acetamide is a valuable precursor for the synthesis of important heterocyclic scaffolds like piperazines and morpholines.[13] These heterocycles are prevalent in many approved drugs due to their favorable pharmacokinetic properties. The synthesis involves a tandem intermolecular N-alkylation followed by an intramolecular cyclization.

Toxicology and Safety Considerations

Given their mechanism of action as alkylating agents, N-(2-Chloroethyl)acetamide and its derivatives must be handled with extreme caution.

-

Toxicity: Chloroethyl compounds can be irritating to the skin, eyes, and respiratory tract.[1][14] Inhalation of vapors may cause adverse health effects.[14]

-

Carcinogenicity and Mutagenicity: As alkylating agents, these compounds have the potential to be carcinogenic and mutagenic.[6] Their ability to modify DNA underlies both their therapeutic potential and their toxicity.

-

Handling Precautions: All work with N-(2-Chloroethyl)acetamide and its derivatives should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion and Future Outlook

N-(2-Chloroethyl)acetamide represents a foundational scaffold in medicinal chemistry, offering a gateway to a vast chemical space of biologically active molecules. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents, primarily through their mechanism as DNA alkylating agents. The continued exploration of structure-activity relationships will be paramount in designing next-generation analogs with enhanced potency, improved selectivity, and reduced toxicity. As our understanding of disease pathology at the molecular level deepens, the rational design of targeted therapies based on this versatile core will undoubtedly continue to be a fruitful area of research for drug development professionals.

References

- 1. Page loading... [guidechem.com]

- 2. Bis-chloroethyl amino as alkylating agents via aziridinium cation [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.info [ijpsr.info]

- 5. benchchem.com [benchchem.com]

- 6. Mustard gas - Wikipedia [en.wikipedia.org]

- 7. New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl)-D,L-aminoacid Supports with Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential antitumor agent: steroidal bilactam ester of p-N, N-bis (2-chloroethyl) aminophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro and in vivo evaluation of a delivery system for targeting anticancer drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electrophilicity of N-(2-Chloroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloroethyl)acetamide is a bifunctional alkylating agent of significant interest in medicinal chemistry and drug development. Its reactivity, governed by the electrophilic character of the 2-chloroethyl group, allows for the formation of covalent bonds with biological nucleophiles, a property exploited in the design of targeted therapies. This guide provides a comprehensive analysis of the molecular factors underpinning the electrophilicity of N-(2-Chloroethyl)acetamide, detailing its mechanism of action, methods for its characterization, and its applications in the development of novel therapeutics.

Introduction: The Significance of Electrophilicity in Drug Design

Electrophilic compounds, or electrophiles, are chemical species that are attracted to electrons and participate in chemical reactions by accepting an electron pair. In the context of drug development, electrophilicity is a key feature of many covalent drugs. These agents form stable, covalent bonds with their biological targets, often leading to irreversible inhibition and a durable therapeutic effect. Alkylating agents, a class of electrophiles, have been a cornerstone of cancer chemotherapy for decades.[1][2][3] N-(2-Chloroethyl)acetamide belongs to this class, and understanding its electrophilic nature is paramount for the rational design of more selective and effective therapeutic agents.[4][5]

Molecular Basis of N-(2-Chloroethyl)acetamide's Electrophilicity

The reactivity of N-(2-Chloroethyl)acetamide stems from the 2-chloroethyl moiety.[6] The core mechanism involves an intramolecular cyclization, where the nitrogen atom acts as a nucleophile, displacing the chloride ion to form a highly strained and reactive three-membered aziridinium ion intermediate.[4][6][7][8] This intermediate is a potent electrophile that readily reacts with nucleophiles.[6]

The Role of the Acetamide Group

The acetamide group plays a crucial role in modulating the reactivity of the molecule. The acetyl group is electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom through resonance.[6] This reduces the nucleophilicity of the nitrogen, thereby slowing down the rate of the initial intramolecular cyclization to form the aziridinium ion compared to nitrogen mustards with electron-donating substituents.[6] This modulation is a key factor in its pharmacological profile, influencing its half-life and target specificity.

Formation of the Aziridinium Ion: The Key to Reactivity

The formation of the aziridinium ion is the rate-determining step for the alkylation reaction.[4][6] This intramolecular cyclization is a classic example of neighboring group participation. The process is influenced by the solvent environment, with polar solvents facilitating the ionization of the C-Cl bond.[9]

Below is a diagram illustrating the formation of the aziridinium ion from N-(2-Chloroethyl)acetamide.

Caption: Formation of the reactive aziridinium ion.

Reactivity with Biological Nucleophiles

The highly electrophilic aziridinium ion is susceptible to attack by a variety of biological nucleophiles.[6] These include:

-

DNA: The N7 position of guanine bases in DNA is a primary target for alkylation.[4] Bifunctional alkylating agents like N,N-Bis(2-chloroethyl)acetamide can lead to DNA interstrand or intrastrand cross-links, which are highly cytotoxic.[1][4]

-

Proteins: Nucleophilic amino acid residues such as cysteine, histidine, lysine, methionine, aspartate, and glutamate can be alkylated.[6][10] This can lead to enzyme inhibition or disruption of protein function.[11]

-

Other small molecules: Thiols, such as glutathione, are also highly reactive towards the aziridinium ion.[6]

The reaction with cysteine and histidine residues in proteins has been a focus of research for developing targeted covalent inhibitors.[10][12]

Experimental and Computational Assessment of Electrophilicity

A combination of experimental and computational methods can be employed to characterize the electrophilicity of N-(2-Chloroethyl)acetamide.

Experimental Protocols

Protocol 1: Kinetic Analysis of Aziridinium Ion Formation

This protocol outlines a general method for monitoring the rate of disappearance of N-(2-Chloroethyl)acetamide and the formation of its hydrolysis product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

N-(2-Chloroethyl)acetamide

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution of N-(2-Chloroethyl)acetamide in a suitable organic solvent (e.g., DMSO).

-

Initiate the reaction by diluting the stock solution into the pre-warmed buffer solution to a final concentration of ~100 µM.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold ACN containing 0.1% TFA.

-

Analyze the samples by reverse-phase HPLC. A typical gradient could be 5-95% ACN in water (both with 0.1% TFA) over 30 minutes.

-

Monitor the disappearance of the starting material and the appearance of the hydrolysis product (N-(2-hydroxyethyl)acetamide) by integrating the respective peak areas at a suitable wavelength (e.g., 210 nm).

-

Plot the concentration of N-(2-Chloroethyl)acetamide versus time and fit the data to a first-order decay model to determine the rate constant (k) for aziridinium ion formation.

Protocol 2: Trapping the Aziridinium Ion with a Nucleophile

This protocol describes a method to assess the reactivity of the aziridinium ion with a model nucleophile, such as 4-(4-nitrobenzyl)pyridine (NBP), which serves as a colorimetric indicator.[13]

Materials:

-

N-(2-Chloroethyl)acetamide

-

4-(4-nitrobenzyl)pyridine (NBP)

-

Suitable buffer solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of N-(2-Chloroethyl)acetamide and NBP in the chosen buffer.

-

Mix the solutions in a cuvette and monitor the change in absorbance over time at the wavelength corresponding to the NBP-adduct.

-

The rate of color formation is proportional to the rate of the alkylation reaction.

Computational Approaches

Computational chemistry provides powerful tools to investigate the electronic properties and reactivity of molecules.[4][14]

-

Density Functional Theory (DFT): DFT calculations can be used to determine the structure of the transition state for aziridinium ion formation and to calculate the activation energy.

-

Fukui Functions and Frontier Molecular Orbital (FMO) Analysis: These methods can identify the most electrophilic and nucleophilic sites within the molecule, predicting its reactivity towards different nucleophiles.[14]

-

Molecular Dynamics (MD) Simulations: MD simulations in explicit solvent can provide insights into the role of the solvent in the reaction mechanism and the dynamics of the aziridinium ion formation.[9]

Applications in Drug Development

The electrophilic nature of N-(2-Chloroethyl)acetamide and its derivatives has been harnessed in the development of various therapeutic agents.

-

Anticancer Agents: As a monofunctional alkylating agent, it serves as a scaffold for the design of more complex DNA-alkylating anticancer drugs.[3][11] The principle is to attach this reactive moiety to a targeting group that directs it to cancer cells, minimizing off-target toxicity.

-

Covalent Inhibitors: The chloroacetamide group is a recognized "warhead" for designing targeted covalent inhibitors that react with specific nucleophilic residues (e.g., cysteine) in the active site of an enzyme.[15]

-

PROTACs: Chloro-N-acetamide electrophiles have been incorporated into Proteolysis Targeting Chimeras (PROTACs) as ligands for E3 ubiquitin ligases.[15]

Safety and Handling

N-(2-Chloroethyl)acetamide is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation.[16] It may also cause respiratory irritation and is suspected of causing damage to organs through prolonged or repeated exposure.[16][17]

-

Handling: Always work in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19] Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[16][19]

Conclusion

The electrophilicity of N-(2-Chloroethyl)acetamide, driven by the formation of a highly reactive aziridinium ion, is the cornerstone of its utility in chemical biology and drug discovery. A thorough understanding of its mechanism of action, reactivity profile, and the factors that modulate its electrophilicity is essential for researchers and scientists seeking to leverage this versatile chemical entity for the development of novel and effective therapeutics. By combining rigorous experimental characterization with insightful computational analysis, the full potential of N-(2-Chloroethyl)acetamide as a building block for targeted covalent drugs can be realized.

References

- 1. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alkylating agents synthesis: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. canbipharm.com [canbipharm.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

A-Z Guide to N-(2-Chloroethyl)acetamide: Reactivity, Mechanisms, and Synthetic Protocols

Abstract

N-(2-Chloroethyl)acetamide is a bifunctional electrophilic reagent of significant interest in chemical synthesis and drug development. Its reactivity is characterized by the electrophilic chloroethyl moiety, which readily undergoes nucleophilic substitution. This guide provides an in-depth technical analysis of the reactivity of N-(2-Chloroethyl)acetamide with a range of common nucleophiles, including nitrogen, sulfur, and oxygen species. We will explore the underlying reaction mechanisms, kinetic profiles, and the potential for neighboring group participation. Furthermore, this document offers detailed, field-proven experimental protocols and quantitative data to empower researchers in leveraging this versatile reagent for their synthetic applications, particularly in the realms of covalent inhibitor design and bioconjugation.

Introduction: The Chemical Persona of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide (CEA), with CAS number 7355-58-0, is a viscous, colorless to light yellow liquid.[1][2] Structurally, it possesses a primary alkyl chloride functionalized with an acetamide group. This arrangement confers a distinct reactivity profile, making it an important building block in organic synthesis. The core of its chemical behavior lies in the electrophilic nature of the carbon atom bonded to the chlorine, which serves as a prime target for nucleophilic attack.

The presence of both an electrophilic center (the C-Cl bond) and a hydrogen-bond-donating amide group makes CEA a valuable tool in the synthesis of diverse molecular architectures, from heterocyclic compounds to functionalized polymers.[3] In the context of drug development, chloroacetamide moieties are recognized as effective "warheads" for creating covalent inhibitors, which form a permanent bond with their biological target, often leading to enhanced potency and duration of action.[4][5] Understanding the nuances of its reactivity is therefore paramount for its effective application.

Core Reactivity Principles: An Electrophile's Tale